molecular formula C25H21NO5 B6482718 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide CAS No. 923194-73-4

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide

Cat. No. B6482718
CAS RN: 923194-73-4
M. Wt: 415.4 g/mol
InChI Key: UUCFTUUCVPGXFP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide (NBM-DMOB) is a novel class of synthetic compound derived from benzofuran-6-yl and benzamide. It has been used in a wide range of scientific research applications, including as a potential drug candidate for the treatment of various diseases. NBM-DMOB has been shown to exhibit a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide has been used in a wide range of scientific research applications, including as a potential drug candidate for the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to possess antioxidant activities, which may be beneficial in the prevention of various diseases. Additionally, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide has been studied for its ability to modulate the activity of various enzymes, such as cytochrome P450s and cyclooxygenases.

Mechanism of Action

The exact mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, such as cytochrome P450s and cyclooxygenases. Additionally, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide may act as an antioxidant, scavenging free radicals and preventing the oxidative damage that can occur in the body. It has also been suggested that N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide may interact with various receptors, such as the serotonin receptor, to produce its effects.
Biochemical and Physiological Effects
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. Additionally, it has been shown to have anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to modulate the activity of various enzymes, such as cytochrome P450s and cyclooxygenases.

Advantages and Limitations for Lab Experiments

The use of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide in laboratory experiments has a number of advantages. It is a relatively safe compound, with a low toxicity profile. It is also relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it has a limited shelf-life and must be stored in an inert atmosphere to prevent degradation.

Future Directions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide has a wide range of potential applications in scientific research. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research should focus on optimizing its synthesis and improving its solubility in aqueous solutions. Additionally, further research should focus on exploring its potential interactions with various receptors, such as the serotonin receptor, and its potential effects on various enzymes. Finally, further research should focus on exploring its potential applications in the prevention and treatment of various diseases.

Synthesis Methods

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide is synthesized from the reaction of 2-benzoyl-3-methyl-1-benzofuran-6-yl with 3,5-dimethoxybenzamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide product. The reaction is carried out in an inert atmosphere at a temperature of 40-50°C. The reaction time is typically 10-20 minutes. The product is isolated using column chromatography and recrystallized from methanol/water.

properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-21-10-9-18(26-25(28)17-11-19(29-2)14-20(12-17)30-3)13-22(21)31-24(15)23(27)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCFTUUCVPGXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide

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